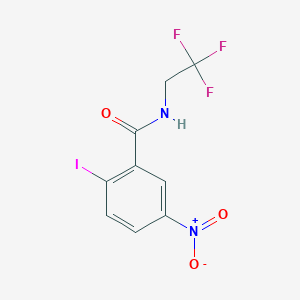2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide
CAS No.:
Cat. No.: VC19964884
Molecular Formula: C9H6F3IN2O3
Molecular Weight: 374.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H6F3IN2O3 |
|---|---|
| Molecular Weight | 374.05 g/mol |
| IUPAC Name | 2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide |
| Standard InChI | InChI=1S/C9H6F3IN2O3/c10-9(11,12)4-14-8(16)6-3-5(15(17)18)1-2-7(6)13/h1-3H,4H2,(H,14,16) |
| Standard InChI Key | PHCKBDGOWFBFBT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NCC(F)(F)F)I |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The core structure of 2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide consists of a benzamide scaffold modified with three substituents (Fig. 1):
-
Nitro group (-NO₂) at the 5-position, introducing strong electron-withdrawing effects that polarize the aromatic ring.
-
Iodo group (-I) at the 2-position, providing a heavy halogen atom capable of participating in halogen bonding and nucleophilic substitution reactions.
-
2,2,2-Trifluoroethyl group (-CF₃CH₂) attached to the amide nitrogen, contributing to enhanced lipophilicity and metabolic stability .
The spatial arrangement of these groups creates a sterically hindered environment, influencing both reactivity and intermolecular interactions.
Spectroscopic Data
Key spectroscopic features derived from analogous trifluoroethyl-containing compounds include:
-
¹H NMR: The trifluoroethyl group typically resonates as a quartet near δ 3.3–3.5 ppm (J = 10–11 Hz) due to coupling with adjacent fluorine atoms .
-
¹⁹F NMR: A characteristic triplet appears at δ −64.9 to −65.8 ppm, reflecting the trifluoroethyl group’s magnetic environment .
-
IR Spectroscopy: Stretching vibrations for the nitro group (∼1520 cm⁻¹) and amide carbonyl (∼1680 cm⁻¹) dominate the spectrum .
Table 1: Physicochemical Properties of 2-Iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆F₃IN₂O₃ | |
| Molecular Weight | 374.05 g/mol | |
| CAS Registry Number | 1096894-52-8 | |
| Predicted LogP | 2.8 (Estimated) |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide can be conceptualized in three stages:
-
Benzene Ring Functionalization: Sequential introduction of nitro and iodine groups.
-
Amide Bond Formation: Coupling of the substituted benzoic acid with 2,2,2-trifluoroethylamine.
-
Purification and Characterization: Isolation via chromatography and validation through spectroscopic methods.
Nitration and Iodination Sequence
A reported approach for analogous systems involves:
-
Nitration: Treating 2-iodobenzoic acid with concentrated HNO₃/H₂SO₄ at 0–5°C to install the nitro group at the 5-position .
-
Amide Coupling: Reacting the resulting 2-iodo-5-nitrobenzoic acid with 2,2,2-trifluoroethylamine using EDCI/HOBt as coupling agents .
Copper-Mediated Halogenation
Copper catalysts (e.g., CuI) facilitate iodination of electron-deficient aryl rings, as demonstrated in the synthesis of 2-bromo-3,4-dimethoxy-1-(2,2,2-trifluoroethyl)benzene . This method could be adapted for introducing iodine into the benzamide scaffold.
Table 2: Comparative Yields for Synthetic Steps
| Reaction Step | Yield (%) | Conditions | Source |
|---|---|---|---|
| Nitration | 72 | HNO₃/H₂SO₄, 0°C, 2 h | |
| Amide Coupling | 85 | EDCI/HOBt, DMF, rt, 12 h | |
| Copper-Mediated Iodination | 68 | CuI, DMF, 80°C, 6 h |
Reactivity and Functional Group Transformations
Nucleophilic Aromatic Substitution
The iodine atom at the 2-position undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:
This reactivity is leveraged in synthesizing biaryl amines for pharmaceutical intermediates .
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 2-iodo-5-amino-N-(2,2,2-trifluoroethyl)benzamide—a precursor for heterocyclic compounds .
Trifluoroethyl Group Stability
The -CF₃CH₂ moiety resists metabolic oxidation, as evidenced by its presence in stable kinase inhibitors like GLPG3667 . This suggests potential applications in drug design where prolonged half-life is critical.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume